Imipramine-d6 N-Oxide Monohydrate
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Overview
Description
Imipramine-d6 N-Oxide Monohydrate is a labeled metabolite of Imipramine, a tricyclic antidepressant. It is primarily used in research settings, particularly in proteomics and pharmacokinetics, due to its stable isotope labeling. The molecular formula of this compound is C19H18D6N2O•H2O, and it has a molecular weight of 320.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imipramine-d6 N-Oxide Monohydrate involves the N-oxidation of Imipramine. This process can be catalyzed by flavin-containing monooxygenase (FMO) enzymes, which require NADPH and oxygen to oxidize nucleophilic tertiary amines to N-oxides . The reaction conditions typically involve a pH of 8.4, which is optimal for the formation of N-oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of controlled environments to ensure the purity and stability of the compound. The production also includes rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Imipramine-d6 N-Oxide Monohydrate primarily undergoes oxidation reactions. The N-oxidation process is catalyzed by flavin-containing monooxygenase enzymes, converting the tertiary amine group to an N-oxide .
Common Reagents and Conditions:
Reagents: NADPH, oxygen, and flavin-containing monooxygenase enzymes.
Conditions: Optimal pH of 8.4, presence of detergents like sodium cholate or Lubrol PX to enhance enzyme activity.
Major Products: The primary product of the N-oxidation reaction is the N-oxide form of Imipramine, which retains the antidepressant properties of the parent compound .
Scientific Research Applications
Imipramine-d6 N-Oxide Monohydrate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics Research: Used as a biochemical marker to study protein interactions and metabolic pathways.
Pharmacokinetics: Helps in understanding the metabolism and distribution of Imipramine in the body.
Neurochemistry: Studied for its effects on neurotransmitter reuptake and receptor interactions in the brain.
Drug Development: Used in the development of new antidepressant drugs by providing insights into the metabolic pathways of tricyclic antidepressants.
Mechanism of Action
Imipramine-d6 N-Oxide Monohydrate exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The compound also acts on histamine, adrenergic, and muscarinic acetylcholine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Imipramine: The parent compound, a tricyclic antidepressant with similar pharmacological effects.
Imipraminoxide: An analogue and metabolite of Imipramine, known for its faster onset of action and fewer side effects.
Amitriptylinoxide: Another tricyclic antidepressant with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness: Imipramine-d6 N-Oxide Monohydrate is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This labeling allows for precise tracking and analysis of the compound in various biological systems, providing detailed insights into its metabolic pathways and interactions .
Properties
Molecular Formula |
C19H26N2O2 |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide;hydrate |
InChI |
InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2/i1D3,2D3; |
InChI Key |
RQXNUQYIRZIYMU-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)(C([2H])([2H])[2H])[O-].O |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O |
Origin of Product |
United States |
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